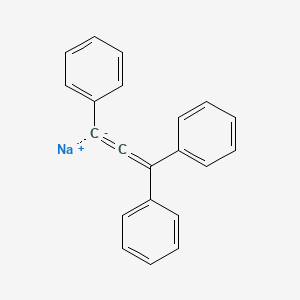![molecular formula C5H10BF3N2O3S B14362178 1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine CAS No. 92669-29-9](/img/structure/B14362178.png)
1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine is a compound that features a boron-nitrogen heterocyclic structure with a trifluoromethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine typically involves the reaction of a boron-containing precursor with a trifluoromethanesulfonylating agent. One common method includes the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) as the trifluoromethanesulfonylating agent. The reaction is usually carried out under anhydrous conditions and may require a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions due to the presence of the boron atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: The major products are the substituted derivatives where the trifluoromethanesulfonyl group is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of aryl halides with the boron-containing compound.
Scientific Research Applications
1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine has several scientific research applications:
Organic Synthesis: It is used as a reagent in various organic transformations, including trifluoromethylation and cross-coupling reactions.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of pharmaceuticals and bioactive molecules.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine involves the activation of the boron-nitrogen heterocycle and the trifluoromethanesulfonyl group. The boron atom can coordinate with various nucleophiles, facilitating substitution and coupling reactions. The trifluoromethanesulfonyl group acts as an electron-withdrawing group, enhancing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Triflamides (CF3SO2NHR): These compounds also contain the trifluoromethanesulfonyl group and are used in similar applications, such as organic synthesis and medicinal chemistry.
Triflimides ((CF3SO2)2NH): These compounds are strong NH-acids and are used as catalysts in various organic reactions.
Uniqueness
1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine is unique due to its boron-nitrogen heterocyclic structure, which imparts distinct reactivity and stability compared to other trifluoromethanesulfonyl-containing compounds. This uniqueness makes it a valuable reagent in specialized organic transformations and advanced material development .
Properties
CAS No. |
92669-29-9 |
|---|---|
Molecular Formula |
C5H10BF3N2O3S |
Molecular Weight |
246.02 g/mol |
IUPAC Name |
(1,3-dimethyl-1,3,2-diazaborolidin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C5H10BF3N2O3S/c1-10-3-4-11(2)6(10)14-15(12,13)5(7,8)9/h3-4H2,1-2H3 |
InChI Key |
GXNLVXVPLCOZNK-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(CCN1C)C)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)
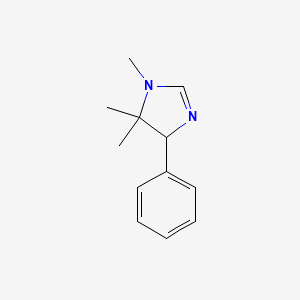
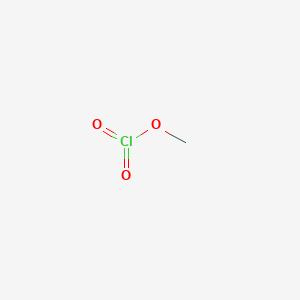

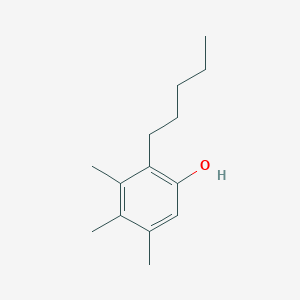
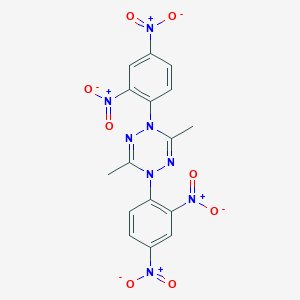
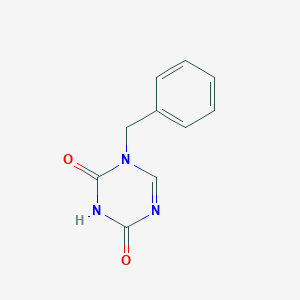
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
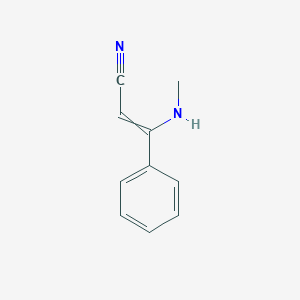
![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)
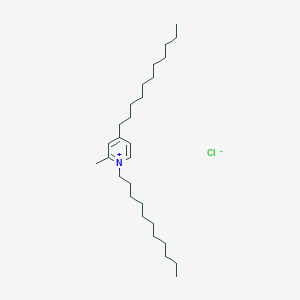
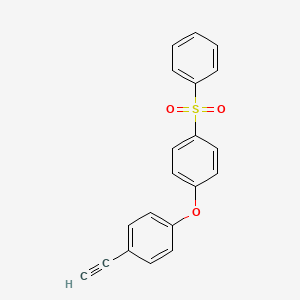
![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)
